molecular formula C17H17F3N2O3 B3140982 N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 478064-59-4

N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No.: B3140982
CAS No.: 478064-59-4
M. Wt: 354.32 g/mol
InChI Key: UIUSITWZPHXUSC-UHFFFAOYSA-N
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Description

“N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also features a trifluoromethyl group (-CF3), a benzoyl group (C6H5CO-), and a methoxypropyl group (-OCH2CH2CH2-). These groups can significantly influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the trifluoromethyl group, and the attachment of the benzoyl and methoxypropyl groups. Trifluoromethyl groups have been introduced into organic compounds using various methods, including metal catalysis, organocatalysis, light-driven reactions, and electrochemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the benzoyl group could contribute to the compound’s stability. The trifluoromethyl group is electron-withdrawing, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and position of its functional groups. The trifluoromethyl group is known for its high reactivity, and the pyrrole ring can participate in various reactions due to its aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Scientific Research Applications

Neuroleptic Activity

The compound has been explored for its potential neuroleptic (antipsychotic) activity, particularly in the context of benzamide derivatives. Studies have shown that certain benzamides with structural similarities to the compound demonstrate significant inhibitory effects on behaviors induced by neurological dysfunction in animal models. For instance, modifications in the benzamide structure have led to enhanced activity compared to standard treatments, suggesting a potential pathway for developing potent drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).

Analgesic and Anti-inflammatory Properties

Compounds structurally related to "N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide" have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Studies involving phthaloylimidoalkyl derivatives have shown significant inhibitory effects on inflammation and pain in animal models, indicating the potential of these compounds in developing new treatments for inflammation and associated pain conditions (Okunrobo & Usifoh, 2006).

Serotonin Receptor Antagonism

Research into compounds with similar chemical frameworks has demonstrated their potential as serotonin-3 (5-HT3) receptor antagonists. These findings are significant in the context of developing treatments for conditions mediated by 5-HT3 receptors, such as nausea and vomiting associated with chemotherapy, indicating a promising area of application for similar compounds (Harada et al., 1995).

Cannabinoid Receptor Ligands

N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which share structural features with the compound , have been synthesized as ligands for cannabinoid receptors. These compounds have shown significant receptor affinity and potential therapeutic applications in conditions influenced by cannabinoid receptor activity, such as appetite regulation and pain management (Silvestri et al., 2010).

Phosphodiesterase Inhibition

The compound's analogs have been identified as potent and selective phosphodiesterase 4 (PDE4) inhibitors, with implications for treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This application underscores the potential of structurally related compounds in addressing chronic inflammatory conditions (Billah et al., 2002).

Future Directions

The future research directions could involve further studies to understand the compound’s properties, reactivity, and potential applications. This could include exploring its use in various fields such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

N-(3-methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-25-7-3-6-21-16(24)14-9-12(10-22-14)15(23)11-4-2-5-13(8-11)17(18,19)20/h2,4-5,8-10,22H,3,6-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUSITWZPHXUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142882
Record name N-(3-Methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478064-59-4
Record name N-(3-Methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478064-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methoxypropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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